
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is an organometallic compound that features a central iron atom coordinated to a complex ligand system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) typically involves the coordination of iron(2+) with the ligand system. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such organometallic compounds often involve large-scale coordination reactions under controlled temperature and pressure conditions. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may yield iron(0) complexes.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or magnetic properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) involves the coordination of the iron center to various substrates. The iron center can facilitate electron transfer processes, making it an effective catalyst. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: An organometallic compound with a similar iron center but different ligand system.
Iron(II) Phthalocyanine: Another iron-based compound with a different ligand environment.
Uniqueness
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is unique due to its specific ligand system, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and applications in ways that differ from other iron-based compounds.
Propiedades
Número CAS |
851308-43-5 |
|---|---|
Fórmula molecular |
C43H40FeOP2 |
Peso molecular |
690.585 |
Nombre IUPAC |
carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |
InChI |
InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1 |
Clave InChI |
MQOCGLDEAUDWLV-UNKLIRAQSA-N |
SMILES |
[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


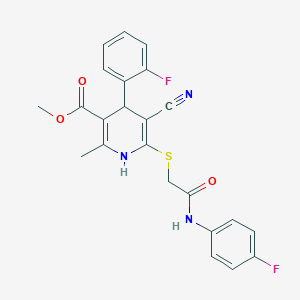
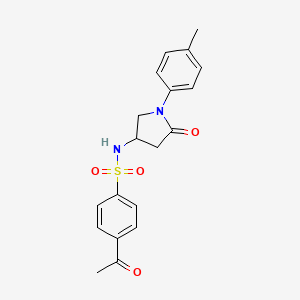
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
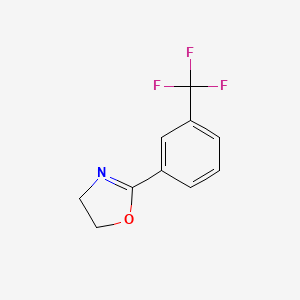
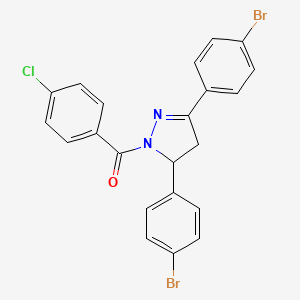
![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2381483.png)


![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)
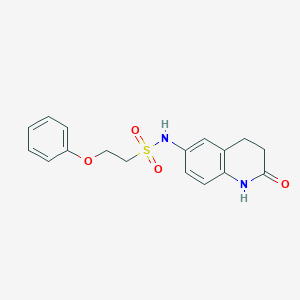
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)
